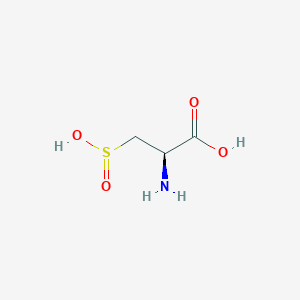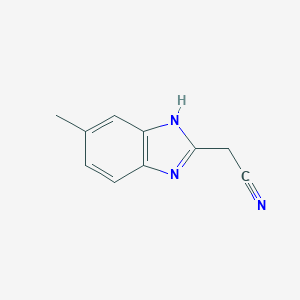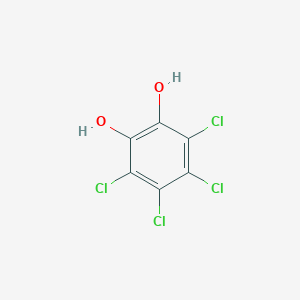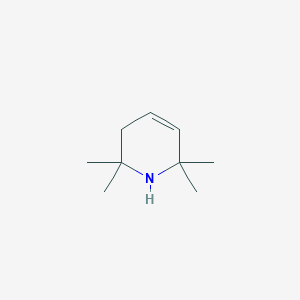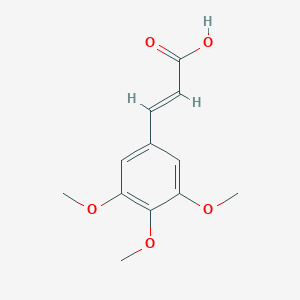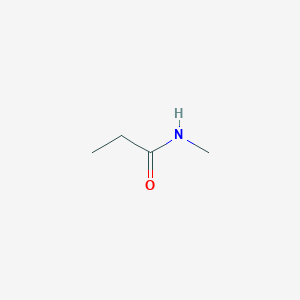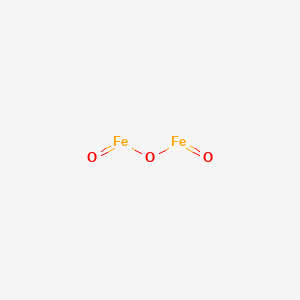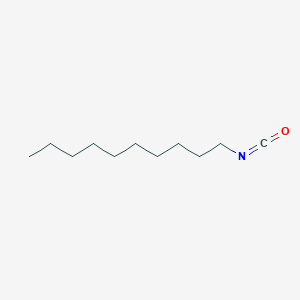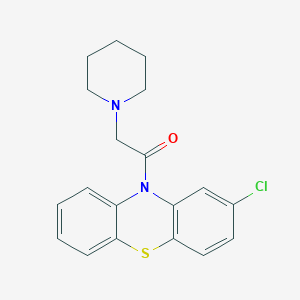
Phenothiazine, 2-chloro-10-(piperidinoacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenothiazine, 2-chloro-10-(piperidinoacetyl)- is a chemical compound that belongs to the phenothiazine family. It has been extensively used in scientific research due to its unique properties. This compound is synthesized by a specific method, which will be discussed in The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will also be explored.
Mecanismo De Acción
The mechanism of action of Phenothiazine, 2-chloro-10-(piperidinoacetyl)- is not fully understood. However, it is believed to work by blocking the reuptake of dopamine, serotonin, and norepinephrine. This action leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can result in altered neurotransmission.
Efectos Bioquímicos Y Fisiológicos
Phenothiazine, 2-chloro-10-(piperidinoacetyl)- has been shown to have several biochemical and physiological effects. It has been demonstrated to have antipsychotic and sedative properties. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Phenothiazine, 2-chloro-10-(piperidinoacetyl)- is its high affinity for dopamine receptors. This makes it useful in the study of dopamine-related disorders. Additionally, it has been shown to have a low toxicity profile, making it safe for use in lab experiments. One limitation of this compound is that it has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of Phenothiazine, 2-chloro-10-(piperidinoacetyl)-. One potential direction is the development of new compounds based on its structure that may have improved pharmacological properties. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic uses in the treatment of various disorders.
In conclusion, Phenothiazine, 2-chloro-10-(piperidinoacetyl)- is a chemical compound that has been extensively used in scientific research. Its unique properties, including its high affinity for dopamine receptors and low toxicity profile, make it useful in the study of dopamine-related disorders and other conditions. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic uses.
Métodos De Síntesis
The synthesis of Phenothiazine, 2-chloro-10-(piperidinoacetyl)- involves the reaction of 2-chloro-10H-phenothiazine with piperidinoacetyl chloride in the presence of a base. This reaction results in the formation of the desired compound. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Phenothiazine, 2-chloro-10-(piperidinoacetyl)- has been used in scientific research for various purposes. One of the most significant applications is in the study of dopamine receptors. This compound has been shown to have a high affinity for dopamine receptors, making it useful in the study of dopamine-related disorders such as schizophrenia and Parkinson's disease.
Propiedades
Número CAS |
109556-28-7 |
|---|---|
Nombre del producto |
Phenothiazine, 2-chloro-10-(piperidinoacetyl)- |
Fórmula molecular |
C19H19ClN2OS |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
1-(2-chlorophenothiazin-10-yl)-2-piperidin-1-ylethanone |
InChI |
InChI=1S/C19H19ClN2OS/c20-14-8-9-18-16(12-14)22(15-6-2-3-7-17(15)24-18)19(23)13-21-10-4-1-5-11-21/h2-3,6-9,12H,1,4-5,10-11,13H2 |
Clave InChI |
VBKSJLAPKJNYGO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
SMILES canónico |
C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Otros números CAS |
109556-28-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



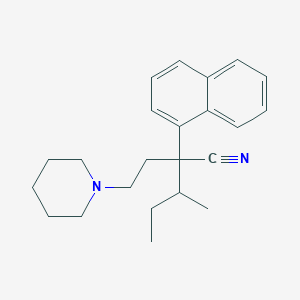
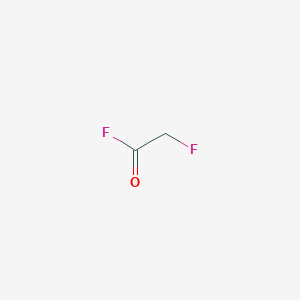
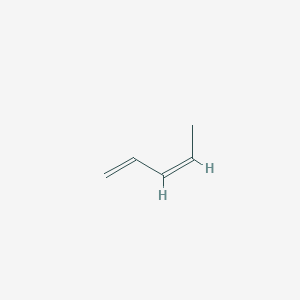
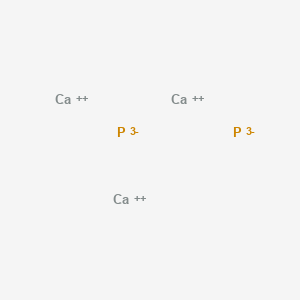
![2-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-1-yl acetate](/img/structure/B74195.png)
